molecular formula C7H5ClN2 B2858309 2-Chloro-6-methylisonicotinonitrile CAS No. 25462-98-0

2-Chloro-6-methylisonicotinonitrile

Cat. No.: B2858309
CAS No.: 25462-98-0
M. Wt: 152.58
InChI Key: GAKJWOAMIXNCPN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0) is a pyridine derivative with the molecular formula C₇H₅ClN₂, featuring a chlorine atom at position 2, a methyl group at position 6, and a nitrile group at position 4 of the pyridine ring. The compound is characterized by its high purity (98%) and is commercially available as a synthetic intermediate, suggesting its utility in pharmaceutical or agrochemical research . The nitrile group enhances its versatility, enabling further functionalization through hydrolysis, reduction, or cycloaddition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylisonicotinonitrile typically involves the chlorination of 6-methylisonicotinonitrile. One common method includes the reaction of 6-methylisonicotinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H6N2+PCl5C7H5ClN2+POCl3+HCl\text{C}_7\text{H}_6\text{N}_2 + \text{PCl}_5 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2 + \text{POCl}_3 + \text{HCl} C7​H6​N2​+PCl5​→C7​H5​ClN2​+POCl3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylisonicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

Scientific Research Applications

2-Chloro-6-methylisonicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylisonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Structural analogs of 2-Chloro-6-methylisonicotinonitrile vary in substituent type, position, and functional groups, leading to distinct physicochemical properties and reactivity. Below is a detailed analysis of key analogs:

Substituent Variation at Position 6

  • 2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9): Replacing the methyl group with methoxy (C₇H₅ClN₂O) introduces an electron-withdrawing group, reducing the electron density of the pyridine ring. This modification may decrease nucleophilic aromatic substitution reactivity compared to the methyl-substituted parent compound .
  • 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3): A phenyl substituent (C₁₂H₇ClN₂) introduces aromaticity and hydrophobicity, which could enhance binding to lipophilic targets in medicinal chemistry applications .

Functional Group Modifications

  • 2-Chloro-6-methylisonicotinic acid (CAS 503555-50-8): Replacing the nitrile with a carboxylic acid (C₇H₆ClNO₂) alters solubility and acidity. The carboxylic acid group enables salt formation or conjugation, expanding its utility in metal-organic frameworks or prodrug synthesis .
  • 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS 51564-48-8): The methylthio group (C₈H₇ClN₂S) introduces sulfur, which may enhance nucleophilicity or metal coordination properties, making it suitable for catalysis or ligand design .

Positional Isomerism of the Nitrile Group

  • 2-Chloro-6-methylnicotinonitrile (CAS 97004-04-1): The nitrile group at position 3 (C₇H₅ClN₂) instead of position 4 alters the electronic distribution of the pyridine ring. This positional isomerism could influence dipole moments and hydrogen-bonding capabilities, affecting interactions in biological systems .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences
This compound 25462-98-0 C₇H₅ClN₂ Cl (2), Me (6), CN (4) Reference compound
2-Chloro-6-methoxyisonicotinonitrile 1256788-36-9 C₇H₅ClN₂O Cl (2), OMe (6), CN (4) Electron-withdrawing OMe group
2-Chloro-6-isopropylnicotinonitrile 108244-44-6 C₉H₉ClN₂ Cl (2), iPr (6), CN (4) Increased steric bulk
2-Chloro-6-phenylnicotinonitrile 43083-14-3 C₁₂H₇ClN₂ Cl (2), Ph (6), CN (4) Enhanced hydrophobicity
2-Chloro-6-methylisonicotinic acid 503555-50-8 C₇H₆ClNO₂ Cl (2), Me (6), COOH (4) Acidic functional group
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 51564-48-8 C₈H₇ClN₂S Cl (2), Me (4), SMe (6), CN (3) Sulfur-containing substituent

Biological Activity

Overview

2-Chloro-6-methylisonicotinonitrile (C7H5ClN2) is an organic compound notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. This compound is a derivative of isonicotinonitrile, characterized by a chlorine atom at the 2-position and a methyl group at the 6-position on the pyridine ring. The unique structural features contribute to its reactivity and biological interactions, making it a subject of interest in various research fields.

  • Molecular Formula : C7H5ClN2
  • Molecular Weight : 152.58 g/mol
  • CAS Number : 25462-98-0

Synthesis

The synthesis of this compound typically involves the chlorination of 6-methylisonicotinonitrile using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions:

C7H6N2+PCl5C7H5ClN2+POCl3+HCl\text{C}_7\text{H}_6\text{N}_2+\text{PCl}_5\rightarrow \text{C}_7\text{H}_5\text{ClN}_2+\text{POCl}_3+\text{HCl}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting essential metabolic processes. The mechanism may involve interaction with bacterial enzymes, leading to inhibition of cell wall synthesis or metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : Evaluate the antimicrobial efficacy of this compound against several bacterial strains.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli15100
S. aureus1850
P. aeruginosa12200
  • Anticancer Activity Study :
    • Objective : Investigate the effect of this compound on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound demonstrated a dose-dependent reduction in viability in HeLa and MCF-7 cell lines.
Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108085
256070
503040

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. In antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, while in cancer treatment, it could modulate signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure TypeUnique Features
2-ChloroisonicotinonitrileHalogenated IsocyanideLacks the methyl group at the 6-position
6-MethylisonicotinonitrileIsonicotinonitrileLacks the chlorine atom at the 2-position
Methyl-2-chloro-6-methylisonicotinateEster DerivativeContains a methyl ester instead of a nitrile

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methylisonicotinonitrile, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, nucleophilic substitution reactions using chloro- and methyl-containing reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, purity can be validated via:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., integration ratios for methyl and chloro groups).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for vapor protection), chemical-resistant gloves, and face shields .
  • Engineering Controls : Use fume hoods to minimize inhalation exposure. Avoid drainage contamination by employing spill trays .
  • Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the physical-chemical properties of this compound?

  • Methodology :

  • Melting Point Analysis : Use differential scanning calorimetry (DSC) or capillary methods (reported melting point for analogs: ~99°C) .
  • Solubility Testing : Perform gradient solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .
  • Stability Assessment : Monitor decomposition under stress conditions (e.g., UV light, humidity) using accelerated stability testing .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict molecular orbitals, dipole moments, and electrostatic potentials .
  • Correlation Energy Models : Apply Colle-Salvetti-type formulas to refine electron density and local kinetic energy calculations .
  • Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational simulations to confirm bond angles and substituent positions .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR spectra .
  • Error Analysis : Quantify systematic vs. random errors in spectral acquisition (e.g., signal-to-noise ratios, solvent effects) .

Q. What strategies optimize the design of bioactivity studies for this compound analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl) and assess antimicrobial or enzyme inhibitory activity using microplate assays (e.g., MIC against S. aureus) .
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT) to differentiate therapeutic vs. toxic thresholds .
  • Computational Docking : Predict binding affinities to biological targets (e.g., cytochrome P450) using molecular dynamics simulations .

Q. How can researchers address challenges in scaling up this compound synthesis for reproducibility?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry) .
  • Batch Analysis : Implement quality control checkpoints (e.g., TLC, GC-MS) at intermediate stages .
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols to enable replication .

Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJWOAMIXNCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-98-0
Record name 2-chloro-6-methylpyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-chloro-6-methylisonicotinonitrile (0.230 g, 1.51 mmol) was added di-n-propylamine (5 mL). The mixture was heated at 80° C. in a sealed, thick-walled glass vessel for 12 h and then at room temperature for 17 h. Excess di-n-propylamine was removed under reduced pressure and the residue was partitioned between dichloromethane and aq. sodium bicarbonate. After drying over sodium sulfate and concentration, the residue was chromatographed on silica gel using ethyl acetate-hexane (10/90) to give 0.14 g of 2-chloro-6-methylisonicotinonitrile and 0.059 g of 2-(dipropylamino)-6-methylisonicotinonitrile. Using the above conditions, 2-chloro-6-methylisonicotinonitrile (0.14 g) was converted to an additional 0.043 g of 2-(dipropylamino)-6-methylisonicotinonitrile.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-chloro-6-methylpyridine-4-carboxamide (5.1 g, 30 mmol) obtained above, pyridine (7.3 mL, 90 mmol) and tetrahydrofuran (50 mL) was added dropwise a solution of trifluoroacetic anhydride (6.4 mL, 45 mmol) in tetrahydrofuran (10 mL) under ice-cooling, and the mixture was stirred under ice-cooling for 0.5 hr and at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→10/90). The obtained solution was concentrated under reduced pressure to give the title compound (4.3 g, 95%) as a colorless solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

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